Propiosyringone

Catalog No.
S3342263
CAS No.
5650-43-1
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiosyringone

CAS Number

5650-43-1

Product Name

Propiosyringone

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3

InChI Key

CXCPJZXJNRBTGF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)OC)O)OC

The exact mass of the compound 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Propiosyringone (1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one) is a high-value syringyl-type phenolic compound naturally derived from the depolymerization of hardwood lignin. In industrial and analytical procurement, it is primarily sourced as a potent natural redox mediator for laccase-catalyzed biobleaching and as an indispensable analytical standard for quantifying syringyl-to-guaiacyl (S/G) ratios in biomass. Featuring an extended propionyl side chain compared to its close analog acetosyringone, propiosyringone exhibits specific lipophilicity and chromatographic retention properties, making it highly suited for precision applications in green chemistry, biorefinery process optimization, and targeted agricultural metabolomics .

Substituting propiosyringone with more common in-class analogs like acetosyringone or syringaldehyde often compromises analytical accuracy and process efficiency. In analytical pyrolysis (Py-GC/MS), the specific propionyl side chain of propiosyringone ensures a distinct retention time that prevents co-elution with other lignin degradation products; using generic S-lignin standards leads to miscalculated S/G ratios and flawed biomass valuation [1]. Furthermore, in biocatalytic applications, the extended alkyl chain alters the compound's partition coefficient (LogP ~2.21), allowing it to interact differently with lipophilic extractives and complex lignin matrices during laccase-mediated delignification compared to shorter-chain analogs [2].

Natural Syringyl-Type Laccase Mediator for Pulp Delignification

In laccase-mediator systems (LMS) applied to eucalypt kraft pulp, natural syringyl-derived phenolics—including propiosyringone, acetosyringone, and syringaldehyde—act as highly efficient redox mediators. These natural mediators facilitate extensive delignification, yielding over a 15% increase in final pulp brightness and up to a 25% reduction in the lignin-to-carbohydrate ratio. This performance is comparable to synthetic mediators like 1-hydroxybenzotriazole (HBT), but avoids the toxicity and high procurement costs associated with synthetic alternatives[1].

Evidence DimensionPulp brightness increase and lignin/carbohydrate ratio reduction
Target Compound Data>15% brightness increase; ~25% lignin/carbohydrate ratio decrease (Syringyl-type natural mediators)
Comparator Or BaselineSynthetic mediator HBT (Comparable delignification but high toxicity)
Quantified DifferenceEquivalent delignification efficiency achieved without synthetic mediator toxicity.
ConditionsEnzymatic delignification of eucalypt kraft pulp using laccase and peroxide bleaching.

Procuring natural syringyl mediators allows industrial buyers to develop eco-friendly, cost-effective biobleaching workflows that bypass the regulatory and toxicity hurdles of synthetic alternatives.

Irreplaceable Diagnostic Marker for S/G Ratio Quantification in Biomass

During analytical pyrolysis (Py-GC/MS) of hardwood and agricultural biomass, propiosyringone is reliably generated as a distinct, non-overlapping diagnostic marker for syringyl (S) lignin units. Its specific retention profile allows complete chromatographic resolution from guaiacyl (G) markers and shorter-chain S-markers like acetosyringone. This distinct separation is strictly required to accurately calculate the S/G ratio (e.g., 4.0 to 4.9 in eucalypt wood), which directly dictates the chemical requirements for downstream kraft pulping [1].

Evidence DimensionChromatographic resolution in Py-GC/MS
Target Compound DataDistinct retention profile preventing co-elution
Comparator Or BaselineAcetosyringone and Guaiacyl (G) markers (Different retention times)
Quantified DifferenceComplete chromatographic separation enabling exact S/G ratio quantification without artifacts.
ConditionsPy-GC/MS analysis of eucalypt wood and kraft pulps.

Analytical laboratories and biorefineries must procure high-purity propiosyringone as a calibration standard to accurately assess biomass recalcitrance and optimize pulping conditions.

Quantitative Biomarker for Pathogen-Induced Lignification

Metabolomic profiling of rice cultivars resistant to the parasitic weed Striga hermonthica reveals that propiosyringone is a key quantitative biomarker for defense-induced lignin deposition. In the resistant 'Nipponbare' rice cultivar, propiosyringone accumulates at significantly higher levels (6,243 ± 367 relative abundance) compared to susceptible cultivars, reflecting the rapid reinforcement of the structural integrity of lignin polymers at the infection site [1].

Evidence DimensionMetabolite accumulation (relative abundance)
Target Compound Data6,243 ± 367 (in resistant Nipponbare rice)
Comparator Or BaselineSusceptible Koshihikari rice (Baseline accumulation)
Quantified Difference2.8-fold higher accumulation in the resistant cultivar.
ConditionsComparative metabolome study of Striga-infected rice roots at 3 days post-infection.

Agricultural biotech researchers can use propiosyringone as a targeted analytical standard to screen crop lines for enhanced lignin-mediated pathogen resistance.

Analytical Calibration for Biomass Valorization (Py-GC/MS)

Because propiosyringone provides a distinct, non-overlapping chromatographic peak during analytical pyrolysis, it is the standard of choice for quantifying the syringyl-to-guaiacyl (S/G) ratio in hardwoods and agricultural residues. Procuring high-purity propiosyringone ensures accurate calibration, which is essential for optimizing downstream pulping and biorefinery processes [1].

Eco-Friendly Pulp Biobleaching via Laccase Mediator Systems

As a highly efficient natural redox mediator, propiosyringone (alongside other syringyl-type phenolics) is utilized in laccase-mediator systems (LMS) to replace toxic synthetic mediators like HBT. Its specific lipophilicity allows it to effectively partition into lignin matrices, driving significant increases in pulp brightness and reductions in kappa number during industrial delignification [2].

Targeted Metabolomics for Crop Resistance Screening

Propiosyringone serves as a critical biomarker for defense-induced lignification in plants. Agricultural biotechnology labs procure this compound as an analytical standard to screen resistant crop cultivars (e.g., Striga-resistant rice) by quantifying the rapid deposition of structurally integral lignin polymers at pathogen infection sites [3].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

210.08920892 Da

Monoisotopic Mass

210.08920892 Da

Heavy Atom Count

15

Other CAS

5650-43-1

Wikipedia

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: INACTIVE

Dates

Last modified: 08-19-2023

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